N-(6-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide
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Overview
Description
N-(6-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 6th position, a phenyl group attached to the oxazole ring, and a carboxamide group at the 2nd position of the oxazole ring
Mechanism of Action
Target of Action
The primary target of N-(6-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide is the TGF-beta receptor type-1 . This receptor plays a crucial role in many cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis .
Mode of Action
The interaction with this receptor could lead to changes in the receptor’s activity, potentially influencing various cellular processes .
Result of Action
Given its target, it could potentially influence a variety of cellular processes, including cell growth, differentiation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 6-methyl-2-pyridinecarboxylic acid and 5-phenyl-1,3-oxazole-2-amine in the presence of a dehydrating agent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed. The specific conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(6-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted oxazole derivatives with new functional groups replacing the carboxamide group.
Scientific Research Applications
N-(6-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
2-(6-Methylpyridin-2-yl)oxazolo[5,4-f][1,10]phenanthroline: Another oxazole derivative with similar structural features.
N-(6-Methylpyridin-2-yl)-2-nitrobenzamide: A compound with a nitro group instead of a phenyl group.
Uniqueness
N-(6-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-11-6-5-9-14(18-11)19-15(20)16-17-10-13(21-16)12-7-3-2-4-8-12/h2-10H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPWWRHOTMTHOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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